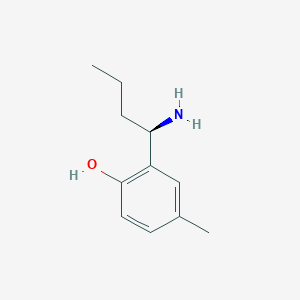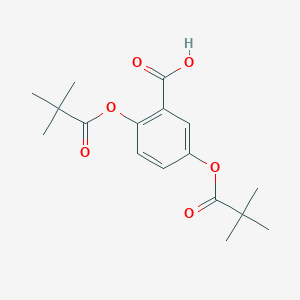
2,5-Bis(pivaloyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(pivaloyloxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two pivaloyloxy groups attached to the benzene ring at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pivaloyloxy)benzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with pivalic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
2,5-Dihydroxybenzoic acid+Pivalic anhydride→2,5-Bis(pivaloyloxy)benzoic acid+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(pivaloyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,5-dihydroxybenzoic acid and pivalic acid.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Hydrolysis: 2,5-Dihydroxybenzoic acid and pivalic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(pivaloyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ester bonds.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(pivaloyloxy)benzoic acid involves the hydrolysis of the ester bonds to release 2,5-dihydroxybenzoic acid and pivalic acid. The released 2,5-dihydroxybenzoic acid can then interact with various molecular targets and pathways, exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydroxybenzoic acid: The parent compound from which 2,5-Bis(pivaloyloxy)benzoic acid is derived.
Pivalic acid: A component of the ester bonds in this compound.
Other substituted benzoic acids: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of two pivaloyloxy groups, which impart specific chemical properties and potential applications. The compound’s ability to undergo hydrolysis and release active components makes it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C17H22O6 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,5-bis(2,2-dimethylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-16(2,3)14(20)22-10-7-8-12(11(9-10)13(18)19)23-15(21)17(4,5)6/h7-9H,1-6H3,(H,18,19) |
InChI-Schlüssel |
QNUMXXCGIQLFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)OC(=O)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





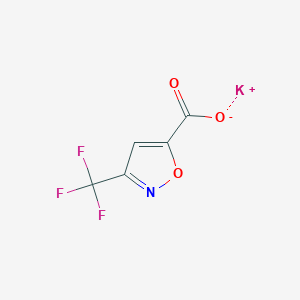
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
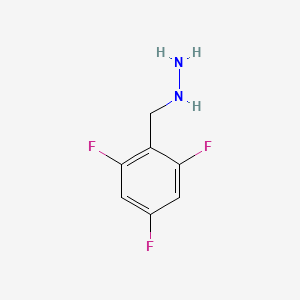

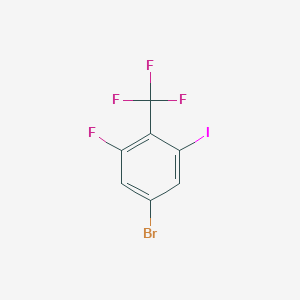

![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
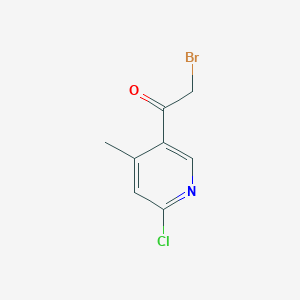
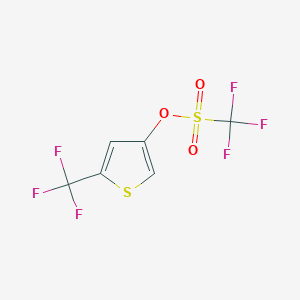
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
